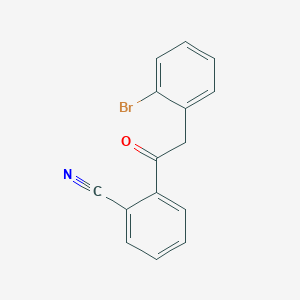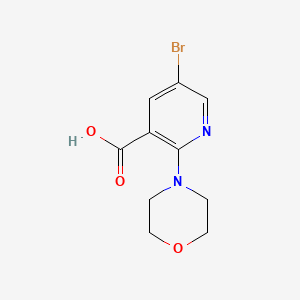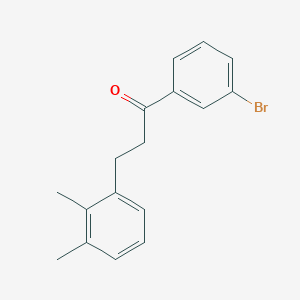
2-(2-Bromophenyl)-2'-cyanoacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-2’-cyanoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the phenyl ring and a cyano group attached to the acetophenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2’-cyanoacetophenone typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The reaction of 2-bromobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-bromoacetophenone.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as tin and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The conversion of the amino group to a cyano group via diazotization followed by the Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods
Industrial production methods for 2-(2-Bromophenyl)-2’-cyanoacetophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-2’-cyanoacetophenone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Addition: The carbonyl group in the acetophenone moiety can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like iron(III) chloride.
Nucleophilic Addition: Grignard reagents (RMgX) and solvents like diethyl ether.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Addition: Alcohols or other addition products.
Reduction: Amines.
科学的研究の応用
2-(2-Bromophenyl)-2’-cyanoacetophenone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-2’-cyanoacetophenone involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively, influencing the reactivity and binding affinity of the compound. The pathways involved include:
Electrophilic Attack: The bromine atom can undergo electrophilic substitution, affecting the aromatic ring’s reactivity.
Nucleophilic Attack: The cyano group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups.
類似化合物との比較
Similar Compounds
2-Bromoacetophenone: Lacks the cyano group, making it less versatile in certain reactions.
2-Cyanoacetophenone: Lacks the bromine atom, affecting its reactivity in electrophilic aromatic substitution.
2-(2-Chlorophenyl)-2’-cyanoacetophenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(2-Bromophenyl)-2’-cyanoacetophenone is unique due to the presence of both bromine and cyano groups, which provide a combination of electrophilic and nucleophilic sites. This dual functionality makes it a valuable compound in various chemical reactions and applications.
特性
IUPAC Name |
2-[2-(2-bromophenyl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-8-4-2-5-11(14)9-15(18)13-7-3-1-6-12(13)10-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVORDZXQUNEHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642306 |
Source


|
| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-09-3 |
Source


|
| Record name | 2-[2-(2-Bromophenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)


